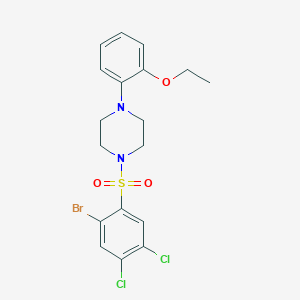

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

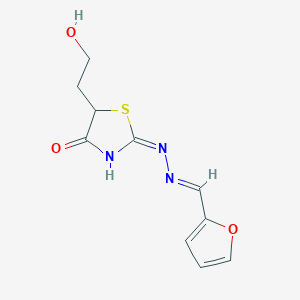

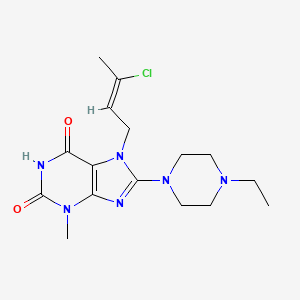

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are enzymes that play a vital role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway is involved in the regulation of inflammation, stress response, and immune response. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Redox Processes

Studies on similar sulfonamide compounds have explored their electrochemical behaviors, highlighting the redox processes of sulfonamides. For example, the electrochemical reduction of sulfonamides in specific solvents has been examined, revealing insights into the formation of stable radical anions and dianions and their subsequent decomposition pathways (Asirvatham & Hawley, 1974); (Santelices & Hawley, 1977).

Therapeutic Agents for Alzheimer’s Disease

Research into sulfonamide derivatives has identified potential therapeutic agents for Alzheimer’s disease. A study synthesized a new series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, a key enzyme involved in the disease. One compound showed significant inhibitory activity, suggesting sulfonamides as a promising lead for designing potent inhibitors (Abbasi et al., 2018).

Heavy Metal Sensors

Sulfonamide derivatives have been applied in the development of sensors for heavy metals, such as cobalt ions. These sensors exhibit high sensitivity and selectivity, showcasing the utility of sulfonamides in environmental monitoring and health care (Sheikh et al., 2016).

Antitumor Activity

Compounds from sulfonamide-focused libraries have demonstrated antitumor activities, acting as cell cycle inhibitors and progressing to clinical trials. The exploration of antitumor sulfonamides through gene expression changes offers insights into drug-sensitive cellular pathways, contributing to the understanding of their pharmacophore structure (Owa et al., 2002).

Hydrogen Bonding in Crystal Structures

The crystal structure analysis of aromatic sulfonamides has revealed characteristic hydrogen bonding patterns, contributing to chiral crystallization knowledge. Such insights are valuable for designing pharmaceutical co-crystals and understanding molecular interactions (Kikkawa et al., 2019).

Catalytic C–N Bond Cleavage

Research on tertiary sulfonamides has shown a chemoselective C–N bond cleavage reaction, providing a method for synthesizing various products. This study offers mechanistic insights and highlights the versatility of sulfonamides in synthetic chemistry (Bhattacharya et al., 2021).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5S/c1-13(19-4,10-17-2)9-14-20(15,16)12-7-5-6-11(8-12)18-3/h5-8,14H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPZPZIECDOJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)OC)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)